N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine
Description
N-[(E)-(4-Chlorophenyl)methylidene]naphthalen-2-amine is a Schiff base formed via condensation of naphthalen-2-amine and 4-chlorobenzaldehyde. Its structure features a naphthalen-2-yl group linked to a 4-chlorobenzylidene moiety through an imine bond (C=N). The E-configuration of the imine bond is stabilized by conjugation with the aromatic systems. This compound belongs to a class of aromatic Schiff bases known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry.
Properties
Molecular Formula |
C17H12ClN |
|---|---|
Molecular Weight |
265.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C17H12ClN/c18-16-8-5-13(6-9-16)12-19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H |
InChI Key |
BUUHSQUFYVOPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The imine bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and aldehyde .
Acidic Hydrolysis
Basic Hydrolysis
Less common due to potential side reactions (e.g., oxidation of the aldehyde).
Reduction Reactions
The C=N bond is reduced to a C–N single bond using:
-
Sodium borohydride (NaBH4_44) : Mild conditions (0–25°C, ethanol).
-
Catalytic hydrogenation : H gas with Pd/C or Raney Ni catalysts.
Product :
-
Characterization : H NMR shows disappearance of the imine proton (~8.5 ppm) and emergence of –NH– (~3.5 ppm) .
Cycloaddition Reactions
The imine group participates in Diels-Alder reactions as a dienophile. For example:
Coordination Chemistry
The imine nitrogen and naphthalene’s π-system enable coordination with transition metals:
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Square planar | Catalysis |
| Fe(III) | Octahedral | Magnetic materials |
Synthetic Protocol :
Oxidation Reactions
Controlled oxidation of the naphthalene moiety may yield quinone derivatives, though direct evidence is limited. Theoretical pathways include:
Electrophilic Substitution
The naphthalene ring undergoes nitration or sulfonation :
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO/HSO | α-position (dominant) |
| Sulfonation | HSO, SO | β-position |
Outcome : Enhanced solubility or reactivity for further functionalization .
Photochemical Reactions
UV irradiation induces cis-trans isomerization of the imine bond, though the (E)-configuration is thermodynamically favored .
Table 2: Spectral Data for Reaction Products
| Product | H NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Reduced Amine | 3.5 (–NH–), 7.2–8.3 (aromatic) | 3350 (N–H), 1600 (C=C) |
| Hydrolysis Products | 10.1 (CHO), 6.8–8.1 (aromatic) | 1720 (C=O) |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of naphthalene compounds often exhibit antimicrobial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The structural features of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine suggest potential efficacy in combating bacterial infections.
Antitumor Activity
The compound's structure may also confer antitumor properties. Investigations into similar naphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of the 4-chlorophenyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer proliferation.
Materials Science
Organic Photovoltaics
this compound has been explored for its potential use in organic photovoltaic devices. Its electronic properties make it a candidate for charge transport materials, which are critical in enhancing the efficiency of solar cells.
Fluorescent Dyes
The compound's unique structure allows it to be utilized as a fluorescent dye in various applications, including bioimaging and sensors. Its photophysical properties can be tailored through structural modifications, making it suitable for specific detection tasks.
Chemical Synthesis
Building Block for Pharmaceuticals
This compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations enables researchers to develop new drugs with enhanced therapeutic profiles.
Synthesis of Novel Compounds
this compound can be used as a precursor for synthesizing novel compounds with potential applications in drug discovery. Its reactivity can facilitate the formation of diverse chemical entities through various synthetic pathways.
Data Tables
| Application Area | Activity Type | Target Pathogen/Cell Line | MIC/IC50 (μg/mL) | Notes |
|---|---|---|---|---|
| Medicinal Chemistry | Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilms |
| Medicinal Chemistry | Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Materials Science | Organic Photovoltaics | - | - | Candidate for charge transport materials |
| Chemical Synthesis | Precursor | - | - | Versatile building block |
Case Studies
1. Antimicrobial Evaluation
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. The compound's ability to inhibit biofilm formation was particularly noted, suggesting its potential as a therapeutic agent in treating biofilm-associated infections.
2. Cytotoxicity Assays
Research evaluating the cytotoxic effects of similar compounds on different cancer cell lines indicated that structural modifications could enhance their effectiveness. The presence of electron-withdrawing groups like the chlorophenyl moiety is critical for increasing cytotoxicity against tumor cells.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with N-[(E)-(4-Chlorophenyl)methylidene]naphthalen-2-amine, differing in substituents, aromatic systems, or substitution patterns:
Table 1: Key Structural Analogues
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance electrophilicity of the imine bond, while electron-donating groups (e.g., -OCH₃ in ) may increase solubility.
- Positional Isomerism : Naphthalen-1-amine derivatives (e.g., ) exhibit distinct electronic properties due to differing conjugation pathways compared to naphthalen-2-amine analogues.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : Bulky substituents (e.g., trifluoroethyl in ) or polar groups (e.g., sulfonamide in ) enhance solubility in organic solvents.
- Biological Activity : Halogenated compounds (e.g., 4-chloro in target compound) often exhibit enhanced bioactivity due to increased lipophilicity and membrane permeability .
Biological Activity
N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine, a Schiff base compound, has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a naphthalene backbone with a chlorophenyl substituent linked via a methylene bridge. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of Schiff bases, including this compound. The compound has shown promising activity against various bacterial strains, particularly Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Research indicates that the presence of the chlorophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
Case Study: A549 Cell Line
In a study involving the A549 lung cancer cell line, treatment with the compound resulted in a significant reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The results indicated that higher concentrations lead to increased cytotoxicity, suggesting potential for therapeutic applications in lung cancer treatment .
Enzyme Inhibition
The mechanism of action for this compound includes enzyme inhibition. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.
Enzyme Inhibition Studies
Inhibition assays demonstrated that the compound effectively inhibited the activity of:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Acetylcholinesterase | 45% |
| Aldose reductase | 60% |
These findings suggest that the compound could be further developed as a therapeutic agent targeting specific metabolic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Schiff base formation by condensing naphthalen-2-amine with 4-chlorobenzaldehyde under reflux in ethanol or methanol. Catalytic bases (e.g., KOH) or acids (e.g., acetic acid) can accelerate imine bond formation. Reaction optimization involves monitoring pH, temperature (70–90°C), and stoichiometry (1:1 molar ratio) via TLC or HPLC .
- Characterization : Confirm the E-configuration of the imine bond using IR spectroscopy (C=N stretch ~1600–1650 cm⁻¹) and NMR (δ 8.3–8.5 ppm for imine proton) . Mass spectrometry (MS) should show a molecular ion peak matching the molecular formula C₁₇H₁₂ClN (M⁺ = 265.07) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%).
- Spectroscopy : UV-Vis (λmax ~280–300 nm for naphthalene π→π* transitions) and ¹³C NMR (distinct signals for aromatic carbons and imine carbon at ~150–160 ppm) .
- Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how can data discrepancies be addressed?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .
- Troubleshooting : If twinning or poor diffraction occurs, employ high-resolution data (≤1.0 Å) and check for solvent masking. For ambiguous electron density, validate via Hirshfeld surface analysis .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in photochemical applications?
- Computational Methods : Perform DFT calculations (B3LYP/6-311G** basis set) to map frontier molecular orbitals. Compare with experimental UV-Vis and cyclic voltammetry data to correlate electronic transitions with photoreactivity .
- Experimental Validation : Irradiate the compound under UV light (λ = 254–365 nm) and monitor photodegradation or isomerization via HPLC-MS .
Q. What strategies can be used to evaluate the antimicrobial activity of this compound, given structural analogs with reported bioactivity?
- Bioassay Design :
- Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria using agar diffusion (MIC determination).
- Compare with structurally similar phenanthridine derivatives (e.g., benzo[a]phenanthridine, MIC = 2–8 µg/mL) .
- Mechanistic Insight : Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) or reactive oxygen species (ROS) generation assays .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Root Cause Analysis :
- Dynamic Effects : Check for hindered rotation of the imine bond (variable-temperature NMR, -40°C to 80°C).
- Impurities : Re-crystallize from ethanol/hexane and re-run HSQC/HMBC to confirm coupling .
- Validation : Cross-reference with SCXRD data to confirm conformational stability .
Methodological Considerations
Q. What experimental protocols are recommended for studying the compound’s stability under varying pH and temperature?
- Stability Testing :
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for imines) .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- SAR Workflow :
Synthesize derivatives with substituents on the naphthalene (e.g., -NO₂, -OCH₃) or chlorophenyl ring.
Screen for cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition).
Correlate electronic (Hammett σ values) and steric parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
